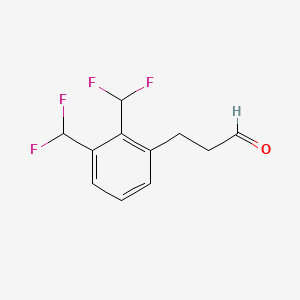
(2,3-Bis(difluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Bis(difluoromethyl)phenyl)propanal is an organic compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanal group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective in converting aldehydes and ketones to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods
Industrial production of (2,3-Bis(difluoromethyl)phenyl)propanal may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of catalytic systems and advanced fluorination techniques can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2,3-Bis(difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.
Major Products Formed
Oxidation: Formation of (2,3-Bis(difluoromethyl)phenyl)propanoic acid.
Reduction: Formation of (2,3-Bis(difluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Bis(difluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-Bis(difluoromethyl)phenyl)propanal involves its interaction with various molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluorophenyl)propanal: Lacks the additional difluoromethyl group, resulting in different chemical properties.
(2,3-Bis(trifluoromethyl)phenyl)propanal: Contains trifluoromethyl groups instead of difluoromethyl groups, leading to increased electron-withdrawing effects.
(2,3-Bis(chloromethyl)phenyl)propanal: Contains chloromethyl groups instead of difluoromethyl groups, resulting in different reactivity.
Uniqueness
(2,3-Bis(difluoromethyl)phenyl)propanal is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10F4O |
|---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
3-[2,3-bis(difluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H10F4O/c12-10(13)8-5-1-3-7(4-2-6-16)9(8)11(14)15/h1,3,5-6,10-11H,2,4H2 |
InChI Key |
YXYKNGKEOVUWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)C(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















